molecular formula C15H11BrN2S B1438963 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol CAS No. 1105189-61-4

5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No.: B1438963
CAS No.: 1105189-61-4
M. Wt: 331.2 g/mol
InChI Key: ZDOPRRNEKNKYEP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol: is a heterocyclic compound that contains both imidazole and thiol functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl and phenyl groups adds to its chemical diversity, making it a versatile molecule for synthetic and analytical studies.

Scientific Research Applications

Chemistry: 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the bromophenyl group or the imidazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Substituted imidazole-thiol compounds with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

    5-(4-bromophenyl)-1-phenyl-1H-imidazole:

    5-(4-bromophenyl)-1-phenyl-1H-thiazole-2-thiol: Contains a thiazole ring instead of an imidazole ring, leading to different chemical properties and biological activities.

    5-(4-bromophenyl)-1-phenyl-1H-pyrazole-2-thiol:

Uniqueness: The presence of both the imidazole and thiol groups in 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol makes it unique compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-17-15(19)18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOPRRNEKNKYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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